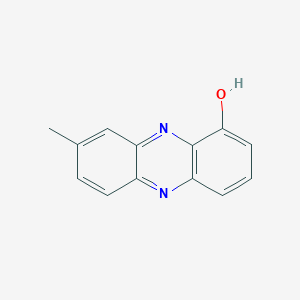

8-Methylphenazin-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

8-methylphenazin-1-ol |

InChI |

InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)15-13-10(14-9)3-2-4-12(13)16/h2-7,16H,1H3 |

InChI Key |

MKUKRTRHULSCKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC=C3O)N=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methylphenazinols

A Note on Nomenclature: The compound "8-Methylphenazin-1-ol" is not extensively documented in scientific literature. This guide will therefore focus on the well-characterized isomer, 5-methyl-10H-phenazin-1-ol , also known as reduced pyocyanine. The principles, properties, and methodologies discussed are broadly applicable to other methylphenazinol isomers. The numbering of the phenazine ring system follows IUPAC conventions.

Core Physicochemical Properties

5-methyl-10H-phenazin-1-ol is a derivative of the heterocyclic compound phenazine. It is recognized for its role as a bacterial metabolite, particularly as the reduced form of pyocyanine, a virulence factor produced by Pseudomonas aeruginosa.[1] Its core properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-10H-phenazin-1-ol | [1] |

| Synonyms | Reduced pyocyanine, 5-N-methyl-1-hydroxyphenazine | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | ||

| Melting Point | ||

| Boiling Point | ||

| Solubility | ||

| CAS Number |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of methylphenazinol compounds. Below are the expected spectral characteristics based on the structure of 5-methyl-10H-phenazin-1-ol and related phenazine derivatives.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the phenazine core, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the phenazine rings, with distinct shifts for carbons bearing substituents, and a signal for the N-methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (if in the dihydro form), C-H stretching (aromatic and methyl groups), C=N and C=C stretching (aromatic rings), and C-O stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would be indicative of the phenazine core and its substituents. |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet and visible regions, characteristic of the extended π-conjugated system of the phenazine ring. The position of these maxima can be sensitive to substitution and the oxidation state of the molecule.[2][3] |

Experimental Protocols

The synthesis of phenazine derivatives can be achieved through several established methods. A common approach is the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene derivative.[4] Another versatile method is the Jourdan-Ullmann reaction followed by reductive cyclization.[5][6]

General Synthesis of Phenazine-1-carboxylic Acid (A Precursor)

This protocol outlines a general method for synthesizing phenazine-1-carboxylic acid, which can be a precursor to various phenazine derivatives.

Reaction Scheme:

A general synthetic workflow for phenazine-1-carboxylic acid.

Procedure:

-

Jourdan-Ullmann Reaction: 2-bromo-3-nitrobenzoic acid is reacted with aniline in a suitable solvent such as DMF, in the presence of a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, forming a substituted diphenylamine derivative.[6]

-

Ring Closure: The resulting diphenylamine derivative undergoes a reductive cyclization to form the phenazine ring system. This can be achieved using a reducing agent.[5][6]

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure phenazine-1-carboxylic acid.[7]

Synthesis of Pyocyanine (5-N-methyl-1-phenazinone)

A detailed procedure for the synthesis of pyocyanine, the oxidized form of 5-methyl-10H-phenazin-1-ol, is available in the Organic Syntheses collection. This multi-step synthesis involves condensation, demethylation, and subsequent alkylation.[8]

Experimental Workflow:

Workflow for the synthesis of Pyocyanine.

Biological Activity and Signaling Pathways

Phenazine compounds, particularly pyocyanine, are known for their significant biological activities, which are largely attributed to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress in cells.[9][10]

Redox Cycling and Oxidative Stress

The core mechanism of phenazine bioactivity involves their ability to accept electrons from cellular reductants, such as NADH or NADPH, and subsequently transfer these electrons to molecular oxygen. This generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can damage various cellular components.[9][11][12]

Redox Cycling Pathway:

Phenazine redox cycling leading to ROS production.

Modulation of Cellular Signaling Pathways

The oxidative stress induced by phenazines like pyocyanine can disrupt various cellular signaling pathways, contributing to their virulence and cytotoxic effects.

-

Calcium Signaling: Pyocyanine has been shown to alter intracellular calcium (Ca²⁺) signaling in human airway epithelial cells. At lower concentrations, it can inhibit agonist-induced Ca²⁺ release, while at higher concentrations, it can directly increase cytosolic Ca²⁺ levels, likely through an oxidant-dependent mechanism involving the release of Ca²⁺ from intracellular stores.[13] This disruption of Ca²⁺ homeostasis can interfere with critical cellular functions.[13]

-

EGFR/ERK Pathway: Pyocyanine-induced oxidative stress can activate the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) signaling pathway.[14] This can lead to downstream effects such as increased mucin gene expression, contributing to the pathophysiology of lung infections.[14]

-

Mitochondrial Function: Both pyocyanine and 1-hydroxyphenazine can decrease mitochondrial membrane potential, indicating an impairment of mitochondrial function.[15] This can lead to reduced cell viability. Interestingly, while pyocyanine induces both cytosolic and mitochondrial Ca²⁺ increases, 1-hydroxyphenazine does not, suggesting that the impact on mitochondrial function may not be solely dependent on Ca²⁺ signaling.[15]

Simplified Overview of Pyocyanine's Impact on Signaling:

Key signaling pathways affected by pyocyanine.

Conclusion

While specific data for "this compound" is limited, the study of its isomer, 5-methyl-10H-phenazin-1-ol (reduced pyocyanine), and other phenazine derivatives provides a robust framework for understanding the fundamental properties of this class of compounds. Their rich redox chemistry underpins their significant biological activities, making them important molecules in the fields of microbiology, drug development, and clinical research. The provided synthetic and analytical methodologies offer a starting point for researchers interested in exploring the properties and potential applications of novel methylphenazinol derivatives.

References

- 1. 5-methyl-10H-phenazin-1-ol | C13H12N2O | CID 439562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bohrium.com [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. Preparation method for phenazine-1-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104829544A - Preparation method for phenazine-1-carboxylic acid - Google Patents [patents.google.com]

- 7. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudomonas pyocyanine alters calcium signaling in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 8-Methylphenazin-1-ol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylphenazin-1-ol, systematically known as 5-methyl-10H-phenazin-1-ol, is a heterocyclic organic compound belonging to the phenazine family. It is the reduced form of pyocyanin (5-methylphenazin-1-one), a well-known blue-green pigment and virulence factor produced by the bacterium Pseudomonas aeruginosa. The phenazine core structure is associated with a wide range of biological activities, including antimicrobial, anticancer, and redox-cycling properties. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on providing detailed information for research and development purposes.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are crucial for its application in research and drug development.

Chemical Structure:

The structure of this compound consists of a tricyclic phenazine core with a methyl group attached to one of the nitrogen atoms (N5) and a hydroxyl group at the C1 position. The IUPAC name for this compound is 5-methyl-10H-phenazin-1-ol.[1]

Molecular Formula: C₁₃H₁₂N₂O[1]

Synonyms: 5-methyl-10H-phenazin-1-ol, Reduced pyocyanine[1]

Table 1: Physicochemical Properties of 5-methyl-10H-phenazin-1-ol

| Property | Value | Reference |

| Molecular Weight | 212.25 g/mol | [1] |

| Canonical SMILES | CN1C2=C(C(=CC=C2)O)NC3=CC=CC=C31 | [1] |

| InChI | InChI=1S/C13H12N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8,14,16H,1H3 | [1] |

| InChIKey | ZWVBCRHOFNVAHM-UHFFFAOYSA-N | [1] |

| CAS Number | 439562-69-1 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through both biological and chemical routes. The biological pathway involves the biosynthesis of its oxidized precursor, pyocyanin, by Pseudomonas aeruginosa, while chemical synthesis offers a more controlled and scalable approach for laboratory and industrial production.

Biosynthesis Pathway

The biosynthesis of pyocyanin, the precursor to this compound, is a well-elucidated pathway in Pseudomonas aeruginosa. It begins with the central metabolite chorismic acid, which is converted through a series of enzymatic steps to phenazine-1-carboxylic acid (PCA). PCA is then methylated and hydroxylated to yield pyocyanin. This compound is the reduced form of pyocyanin and can be formed in biological systems through redox cycling.

Chemical Synthesis Pathway

A plausible and efficient chemical synthesis of this compound involves a two-step process: the synthesis of the precursor 1-hydroxyphenazine, followed by N-methylation.

Step 1: Synthesis of 1-Hydroxyphenazine

1-Hydroxyphenazine can be synthesized via the condensation of o-phenylenediamine with 2-hydroxy-1,4-benzoquinone.

Step 2: N-Methylation of 1-Hydroxyphenazine

The final step involves the selective N-methylation of 1-hydroxyphenazine to yield this compound. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps. These protocols are based on established methods for the synthesis of phenazine derivatives and should be adapted and optimized for specific laboratory conditions.

Synthesis of 1-Hydroxyphenazine

Materials:

-

o-Phenylenediamine

-

2-Hydroxy-1,4-benzoquinone

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of 2-hydroxy-1,4-benzoquinone (1 equivalent) in ethanol dropwise to the o-phenylenediamine solution with stirring.

-

Acidify the reaction mixture with a few drops of concentrated HCl and reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute NaOH solution.

-

The precipitated 1-hydroxyphenazine is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Methylation of 1-Hydroxyphenazine to this compound

Materials:

-

1-Hydroxyphenazine

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxyphenazine (1 equivalent) in anhydrous acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care), to the solution and stir for 30 minutes at room temperature.

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

Table 2: Spectroscopic Data for Pyocyanin (Oxidized form of this compound)

| Spectroscopic Technique | Wavelength/Shift | Reference |

| UV-Vis (in Methanol) | 237, 318, 380, 690 nm | |

| UV-Vis (in 0.2 M HCl) | 242, 277, 387, 520 nm | |

| FTIR (cm⁻¹) | ~3400 (O-H), ~1630 (C=N), ~1590, 1480 (aromatic C=C) | |

| ¹H NMR (CDCl₃, δ ppm) | Signals in the aromatic region (7.0-9.0 ppm) and a methyl singlet (~4.3 ppm) | |

| SERS (cm⁻¹) | 455, 575, 1355, 1600 | [2] |

Note: Specific spectroscopic data for this compound (reduced form) is less commonly reported due to its susceptibility to oxidation. The data for pyocyanin provides a reference for the core structure.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound. The provided biosynthesis and chemical synthesis pathways, along with the experimental protocols, offer a solid foundation for researchers and drug development professionals working with this and related phenazine compounds. The unique redox properties of the pyocyanin/8-Methylphenazin-1-ol system make it an interesting target for further investigation in various scientific and therapeutic fields. Careful execution of the described synthetic procedures and thorough characterization are essential for obtaining pure material for research and development applications.

References

Unraveling the Identity of 8-Methylphenazin-1-ol: A Technical Guide to a Likely Misnomer and its Relation to the Virulence Factor Pyocyanin

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: The compound "8-Methylphenazin-1-ol" does not correspond to a recognized, naturally occurring phenazine derivative in scientific literature under standard IUPAC nomenclature. This guide posits that the query likely refers to a closely related, extensively studied, and biologically significant phenazine: pyocyanin , or its reduced form. Pyocyanin's systematic IUPAC name is 5-Methylphenazin-1(5H)-one , and its reduced counterpart is 5-methyl-10H-phenazin-1-ol . This document provides an in-depth technical overview of the discovery, natural occurrence, biosynthesis, and key experimental data related to pyocyanin, serving as a comprehensive resource for the scientific community.

Introduction: The Nomenclature of Phenazines

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria, most notably from the genera Pseudomonas and Streptomyces. These secondary metabolites are known for their vibrant colors and broad-spectrum antibiotic properties. The core structure is a dibenzo-annulated pyrazine. The numbering of the phenazine ring is crucial for the accurate identification of its derivatives. Based on IUPAC conventions, the numbering of the phenazine ring starts from one of the carbons adjacent to a nitrogen atom and proceeds around the rings.

A thorough review of chemical databases and scientific literature reveals a lack of information on a compound named "this compound." Conversely, the structurally similar and well-documented phenazine, pyocyanin, is identified as 1-hydroxy-5-methylphenazine in older literature, with the IUPAC preferred name being 5-Methylphenazin-1(5H)-one. It is highly probable that "this compound" is a non-standard or erroneous name for a derivative of pyocyanin. This guide will, therefore, focus on the discovery and natural occurrence of pyocyanin.

Discovery and Natural Occurrence of Pyocyanin

Pyocyanin, a blue-green pigment, was one of the first microbial secondary metabolites to be identified and studied.

-

Initial Discovery: The phenomenon of "blue pus" in wound infections was observed for centuries. In the late 19th century, this was linked to the bacterium Bacillus pyocyaneus (now known as Pseudomonas aeruginosa). Fordos first isolated the blue pigment in 1860 and named it pyocyanin.

-

Natural Occurrence: Pyocyanin is almost exclusively produced by the Gram-negative bacterium Pseudomonas aeruginosa, a versatile opportunistic pathogen.[1] It is a key virulence factor in P. aeruginosa infections, particularly in the lungs of cystic fibrosis patients and in chronic wound infections.[2] Its production is often used as a characteristic for the identification of P. aeruginosa in clinical samples.[2] While other phenazines are produced by various bacteria, pyocyanin synthesis is a hallmark of P. aeruginosa.[1]

Biosynthesis of Pyocyanin

The biosynthesis of pyocyanin is a multi-step enzymatic process that begins with a precursor from the shikimic acid pathway.

The core of all phenazines, phenazine-1-carboxylic acid (PCA), is synthesized from chorismic acid. In P. aeruginosa, two key genes, phzM and phzS, are responsible for the conversion of PCA to pyocyanin. The enzyme PhzM, a methyltransferase, converts PCA to 5-methylphenazine-1-carboxylate. Subsequently, the flavin-containing monooxygenase, PhzS, hydroxylates this intermediate to produce pyocyanin.[3]

Quantitative Data

The production of pyocyanin by P. aeruginosa can vary significantly depending on the strain and culture conditions. Below is a summary of representative quantitative data found in the literature.

| Parameter | Value | Organism/Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) against S. aureus | 8 µg/mL | P. aeruginosa clinical isolate | [4] |

| MIC against S. pneumoniae | 15.6 µg/mL | P. aeruginosa crude extract | [5] |

| MIC against P. vulgaris | 500 µg/mL | P. aeruginosa crude extract | [5] |

| Solubility in Ethanol:PBS (1:1) | ~0.5 mg/mL | Aqueous buffer with ethanol | [6] |

Experimental Protocols

5.1. Isolation and Quantification of Pyocyanin

This protocol describes a common method for extracting and quantifying pyocyanin from P. aeruginosa cultures.

Materials:

-

P. aeruginosa liquid culture (e.g., in King's A broth)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Protocol:

-

Grow P. aeruginosa in a suitable liquid medium for 24-48 hours at 37°C with shaking.

-

Centrifuge the culture to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Add 0.6 volumes of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the chloroform layer.

-

Separate the chloroform layer (which will be blue).

-

Add 0.5 volumes of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous layer, which will turn pink to red.

-

Measure the absorbance of the pink/red aqueous phase at 520 nm.

-

The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.

5.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of pyocyanin against a target bacterium.

Materials:

-

Purified pyocyanin

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plate

-

Incubator

Protocol:

-

Prepare a stock solution of pyocyanin in a suitable solvent (e.g., DMSO or ethanol).

-

In a 96-well plate, perform serial two-fold dilutions of the pyocyanin stock solution in CAMHB to achieve a range of desired concentrations.

-

Prepare an inoculum of the target bacterium equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted pyocyanin. Include a positive control (bacteria with no pyocyanin) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of pyocyanin that completely inhibits visible growth of the bacterium.

Signaling and Experimental Workflow Diagrams

The regulation of pyocyanin production is tightly controlled by the quorum sensing (QS) system in P. aeruginosa.

References

Spectroscopic Profile of 8-Methylphenazin-1-ol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Methylphenazin-1-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this document presents a theoretical analysis based on the well-established principles of NMR, Mass Spectrometry, and UV-Vis spectroscopy, drawing comparisons with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the probable spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of the phenazine core structure and the known effects of methyl and hydroxyl substituents on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below. The phenazine core protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with the hydroxyl and methyl groups influencing the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.30 | d | 8.0 |

| H-3 | 7.60 - 7.70 | t | 8.0 |

| H-4 | 8.00 - 8.10 | d | 8.0 |

| H-6 | 7.90 - 8.00 | d | 7.5 |

| H-7 | 7.50 - 7.60 | d | 7.5 |

| H-9 | 8.10 - 8.20 | s | - |

| CH₃ | 2.50 - 2.60 | s | - |

| OH | 9.00 - 10.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 160 |

| C-2 | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-4a | 140 - 145 |

| C-5a | 140 - 145 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 135 - 140 |

| C-9 | 125 - 130 |

| C-9a | 140 - 145 |

| C-10a | 140 - 145 |

| CH₃ | 20 - 25 |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is anticipated to involve the loss of small neutral molecules and radicals.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 182 | [M - CO]⁺ |

| 181 | [M - CHO]⁺ |

| 167 | [M - CH₃ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted phenazine, with absorption bands in both the UV and visible regions. The hydroxyl and methyl groups are likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the parent phenazine molecule.

Table 4: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Predicted λmax (nm) | Electronic Transition |

| ~260 | π → π |

| ~370 | π → π |

| ~450 | n → π* |

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of an aromatic heterocyclic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Experimental workflow for spectroscopic analysis.

Preliminary Biological Screening of 8-Methylphenazin-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activities (antibacterial, antifungal, cytotoxic) and a dedicated synthesis protocol for 8-Methylphenazin-1-ol. This guide, therefore, provides a comprehensive overview based on the known biological activities of structurally related phenazine derivatives and outlines established experimental protocols for the biological screening of such compounds. The presented data for related compounds is intended to serve as a reference for predicting the potential activity of this compound.

Introduction to Phenazine Compounds

Phenazine natural products are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[1] These molecules and their synthetic derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The biological activity of phenazines is often influenced by the nature and position of substituents on the phenazine core. For instance, hydroxylation and methylation can significantly impact their efficacy.[1] This guide focuses on the preliminary biological screening of this compound, a specific derivative for which direct experimental data is scarce.

Synthesis of Phenazine Derivatives

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Antibacterial Activity

Phenazine compounds are well-documented for their antibacterial properties. The substitution pattern on the phenazine ring plays a crucial role in their activity. For instance, studies on halogenated phenazines have shown that mono-substitution at the 8-position can either increase or decrease antibacterial activity depending on the substituent.[3] While halogenation at the 8-position has been shown to improve activity, methyl substitution at this position has resulted in decreased activity compared to the parent compound.[3]

Table 1: Antibacterial Activity of Selected Phenazine Derivatives

| Compound | Test Organism | MIC (µM) | Reference |

| 6-Methyl-HP | Staphylococcus aureus (MRSA-1707) | 0.05 - 0.30 | [3] |

| 8-Chloro-HP | Not Specified | Increased activity vs. parent HP | [3] |

| 8-Bromo-HP | Not Specified | Increased activity vs. parent HP | [3] |

| 8-Methyl-HP | Not Specified | Decreased activity vs. parent HP | [3] |

| Bromophenazine analogue | S. aureus | 0.78 - 1.56 | [4] |

| Bromophenazine analogue | S. epidermidis | 0.78 - 1.56 | [4] |

*HP: Halogenated Phenazine

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7]

Workflow for MIC Determination:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Several phenazine derivatives have demonstrated significant antifungal activity.[1] For example, phenazine-1-carboxylic acid (PCA) and its derivatives are effective against a range of fungal pathogens.[1] The antifungal potential of this compound remains to be experimentally determined.

Table 2: Antifungal Activity of Selected Phenazine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Strepphenazine A | Fusarium oxysporum | 16 - 32 | [1] |

| 6-Hydroxyphenazine-1-carboxamide | Fusarium oxysporum | Moderate activity | [1] |

| 1-Methoxyphenazine | Bipolaris maydis | Higher activity than hydroxylated form | [1] |

Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method, as described for bacteria, can be adapted for fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][8]

Workflow for Antifungal Susceptibility Testing:

Caption: Workflow for antifungal susceptibility testing.

Detailed Steps:

-

Medium: Use RPMI-1640 medium buffered with MOPS.

-

Inoculum Preparation: Prepare a fungal inoculum from a fresh culture and adjust the concentration according to CLSI guidelines.

-

Procedure: Follow the same serial dilution and inoculation steps as for the antibacterial assay.

-

Incubation: Incubation times and temperatures will vary depending on the fungal species.

-

Endpoint Reading: The MIC is determined as the lowest concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the positive control.

Cytotoxic Activity

The cytotoxic potential of phenazine derivatives against various cancer cell lines has been an area of active research. The mechanism of cytotoxicity can involve the generation of reactive oxygen species (ROS) and antiproliferative effects.[9]

Table 3: Cytotoxic Activity of a Phenazine Compound

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Phenazine | HepG2 | 11 (24h), 7.8 (48h) | BrdU proliferation assay | [9] |

| Phenazine | T24 | 47 (24h), 17 (48h) | BrdU proliferation assay | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed a specific number of cells (e.g., 1 x 10^4 cells/well) into a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of phenazines are often attributed to their ability to participate in redox cycling, leading to the production of reactive oxygen species (ROS), which can cause cellular damage. Some phenazines have also been shown to intercalate with DNA. The specific signaling pathways affected by this compound would require further investigation.

Conceptual Signaling Pathway Perturbation by a Phenazine:

Caption: Postulated mechanisms of action for phenazine compounds.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the extensive research on related phenazine derivatives suggests that it is a promising candidate for biological screening. The provided protocols offer a standardized framework for evaluating its antibacterial, antifungal, and cytotoxic activities. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological properties and mechanisms of action. The structure-activity relationships of other substituted phenazines indicate that the methyl group at the 8-position may modulate its biological profile, and empirical testing is necessary to determine its therapeutic potential.

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. routledge.com [routledge.com]

- 8. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]

- 9. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid colorimetric assay with the tetrazolium salt MTT and phenazine methosulfate (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Navigating the Physicochemical Landscape of 8-Methylphenazin-1-ol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenazines

Phenazines are a class of nitrogen-containing heterocyclic organic compounds. Their planar structure allows them to intercalate into DNA, and their redox activity makes them interesting for various applications, including as antimicrobial agents and in redox-flow batteries.[1][2][3] The solubility and stability of phenazine derivatives can be significantly influenced by the nature and position of their substituents.

Solubility Profile

General Solubility of Phenazines

The parent phenazine molecule is generally characterized by low solubility in polar solvents and higher solubility in non-polar organic solvents.[4] This is attributed to its largely non-polar aromatic structure.

Table 1: General Solubility of Unsubstituted Phenazine

| Solvent Class | Solubility | Reference |

| Polar (e.g., Water) | Sparingly soluble | [4] |

| Non-polar Organic (e.g., Ethanol, Acetone, Chloroform) | More soluble | [4] |

For specific derivatives, such as phenazine (methosulfate), solubility in organic solvents like DMSO and dimethyl formamide is approximately 10 mg/ml.[5] It is also soluble in PBS (pH 7.2) at a similar concentration.[5]

Factors Influencing Solubility

The introduction of functional groups can significantly alter the solubility profile of phenazine derivatives. For instance, the addition of polar groups like hydroxyl (-OH) or carboxylic acid (-COOH) is expected to increase aqueous solubility. Conversely, the addition of non-polar moieties would likely decrease aqueous solubility. The position of these substituents on the phenazine ring also plays a critical role in the overall physicochemical properties.

Stability Characteristics

The stability of phenazine derivatives is a critical factor for their storage and application. Degradation can be influenced by factors such as pH, light, and temperature.

General Stability of Phenazines

Phenazines are generally stable compounds, but their stability can be affected by various conditions. For instance, some phenazine derivatives have been engineered for high stability in both their oxidized and reduced states for applications in redox flow batteries.[2] Studies have shown that hydroxyl substitution at the 1, 4, 6, and 9 positions can yield highly stable derivatives, while substitution at the 2, 3, 7, and 8 positions may result in less stable compounds.[2]

Table 2: General Stability of Phenazine Derivatives

| Condition | General Stability |

| pH | Stability can be pH-dependent, influencing ionization state. |

| Light | Some derivatives may be susceptible to photodegradation. |

| Temperature | Generally stable at room temperature, but stability can decrease at elevated temperatures. |

| Redox State | Stability in oxidized and reduced forms is crucial for electrochemical applications.[2] |

A stock solution of phenazine (methosulfate) is stable for at least four years when stored at -20°C.[5] However, aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

While specific protocols for 8-Methylphenazin-1-ol are not available, the following are general methodologies for assessing the solubility and stability of a novel compound.

Solubility Determination Workflow

A common method for determining the solubility of a compound is the shake-flask method.

Caption: General workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow

Forced degradation studies are often employed to understand the stability of a compound under various stress conditions.

Caption: Workflow for conducting forced degradation stability studies.

Signaling Pathways and Biological Activity

While the direct signaling pathways of this compound are not documented, phenazine compounds are known to possess a range of biological activities, often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS). The antitumor activity of some phenazine compounds, for example, is related to the inhibition of topoisomerase and the induction of ROS.[3]

Caption: Postulated mechanism of action for some bioactive phenazine derivatives.

Conclusion

While specific quantitative data for the solubility and stability of this compound are yet to be reported in the accessible literature, this guide provides a foundational understanding based on the known properties of the broader phenazine class. The provided experimental workflows offer a starting point for researchers to systematically characterize this compound. Further empirical studies are necessary to elucidate the precise physicochemical properties of this compound to unlock its full potential in scientific research and drug development.

References

- 1. Phenazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 8-Methylphenazin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic, structural, and spectroscopic properties of 8-Methylphenazin-1-ol, a phenazine derivative with potential applications in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain profound insights into molecular behavior, guiding experimental design and accelerating the drug development pipeline. This document outlines the theoretical framework, computational methodologies, and data interpretation for a thorough in-silico analysis of this target molecule.

Theoretical Framework and Computational Approach

The in-silico investigation of this compound is centered around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). DFT is a robust method for calculating the electronic structure of many-body systems, providing a balance between accuracy and computational cost. It is particularly well-suited for determining optimized molecular geometries, vibrational frequencies, and various electronic properties. For the study of excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the preferred method.

A typical computational workflow for analyzing this compound would involve the following key steps, as illustrated in the diagram below. This process begins with the initial molecular design and proceeds through geometry optimization, electronic property calculation, and spectroscopic analysis.

Methodologies and Protocols

The successful application of quantum chemical calculations relies on the careful selection of computational methods and parameters. The following protocols provide a detailed guide for the in-silico study of this compound.

Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is a standard choice for such calculations, offering a wide range of DFT functionals and basis sets. Visualization and analysis of the results can be carried out using software such as GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. This is crucial as all subsequent calculations are dependent on the determined ground-state structure.

Protocol:

-

Input Structure: The 3D coordinates of this compound are generated using a molecular builder and imported into the calculation software.

-

Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for organic molecules.

-

Basis Set: The 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size.

-

Optimization: A geometry optimization is performed to find the minimum energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectra (IR and Raman).

Electronic Properties Calculation

With the optimized geometry, key electronic properties that govern the reactivity and intermolecular interactions of this compound can be calculated.

Protocol:

-

Method: Using the optimized structure, a single-point energy calculation is performed using the same DFT functional and basis set.

-

Analysis: From the output of this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Excited-State Calculations for Spectroscopic Analysis

To simulate the UV-Vis absorption spectrum, TD-DFT calculations are employed.

Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths. The same B3LYP functional and 6-311G(d,p) basis set are typically used for consistency.

-

Solvent Effects: To better correlate with experimental data, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The solvent would be chosen based on the experimental conditions (e.g., ethanol, DMSO).

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Data Presentation and Interpretation

The quantitative data obtained from these calculations are best presented in a structured format for clarity and comparative analysis.

Structural Parameters

The optimized geometric parameters provide a detailed picture of the molecule's three-dimensional structure.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | 1.33 | N2-C1-C6 | 121.5 |

| C7-C8 | 1.41 | C7-C8-C9 | 120.2 |

| C11-O12 | 1.36 | C10-C11-O12 | 118.9 |

| C14-H15 | 1.09 | H15-C14-C8 | 120.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Electronic and Spectroscopic Data

The electronic properties and simulated spectroscopic data offer insights into the molecule's reactivity and light-absorbing characteristics.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 Debye |

| Maximum Absorption Wavelength (λmax) | 410 nm |

| Oscillator Strength (f) | 0.25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Logical Relationships

While quantum chemical calculations do not directly elucidate biological signaling pathways, they can inform our understanding of molecular interactions that underpin such pathways. For instance, the calculated Molecular Electrostatic Potential (MEP) can predict how this compound might interact with a biological target, such as a protein binding site.

The logical relationship between computational prediction and experimental validation is a cornerstone of modern chemical research. The following diagram illustrates this iterative process.

Conclusion

Quantum chemical calculations provide a powerful and indispensable tool for the in-depth analysis of this compound. By employing DFT and TD-DFT methods, researchers can obtain detailed information about its structural, electronic, and spectroscopic properties. This theoretical data, when used in conjunction with experimental results, can significantly accelerate the discovery and development of new therapeutic agents and functional materials. The methodologies and workflows presented in this guide offer a robust framework for the computational investigation of this and other related phenazine derivatives.

An In-depth Technical Guide to the Electrochemical Properties of 8-Methylphenazin-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various scientific fields, including materials science and drug development, due to their rich redox chemistry. Their ability to undergo reversible oxidation-reduction reactions makes them promising candidates for applications such as organic redox flow batteries and as biologically active molecules. This technical guide provides a detailed overview of the electrochemical properties of a specific derivative, 8-Methylphenazin-1-ol.

Estimated Electrochemical Properties of this compound

The introduction of electron-donating groups, such as hydroxyl and methyl groups, to the phenazine core is known to influence its redox potential. Specifically, these groups tend to lower the redox potential, making the compound easier to oxidize. The following table summarizes the estimated electrochemical properties for this compound based on data from analogous compounds.

| Parameter | Estimated Value | Notes |

| First Reduction Potential (E¹₁/₂) vs. SHE | -0.1 to -0.3 V | The hydroxyl group at position 1 and the methyl group at position 8 are both electron-donating, which is expected to make the reduction potential more negative compared to the parent phenazine. |

| Second Reduction Potential (E²₁/₂) vs. SHE | -0.5 to -0.7 V | Similar to the first reduction potential, the electron-donating substituents will also lower the second reduction potential. |

| Electron Transfer Kinetics | Likely quasi-reversible | The electron transfer kinetics are expected to be influenced by factors such as the solvent, electrolyte, and the specific electrode material used. |

Experimental Protocols

The electrochemical characterization of phenazine derivatives is most commonly performed using cyclic voltammetry (CV). This technique provides information about the redox potentials and the kinetics of the electron transfer reactions.

Cyclic Voltammetry Protocol for Phenazine Derivatives

1. Materials and Reagents:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Solvent: Acetonitrile or Dimethylformamide (DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or similar

-

Analyte: 1 mM solution of the phenazine derivative

2. Instrumentation:

-

Potentiostat/Galvanostat

3. Procedure:

-

Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it.

-

Prepare a 1 mM solution of the phenazine derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat. A typical potential window for phenazine derivatives is from +1.0 V to -2.0 V vs. the reference electrode, with a scan rate of 100 mV/s.

-

Run the cyclic voltammogram and record the data.

-

If necessary, perform additional scans at different scan rates to investigate the electron transfer kinetics.

Visualizations

Experimental Workflow for Electrochemical Analysis

Caption: A typical workflow for the electrochemical analysis of phenazine derivatives using cyclic voltammetry.

Structure-Property Relationship of Substituted Phenazines

Caption: The relationship between substituent electronic effects and the redox potential of the phenazine core.

Methodological & Application

Synthesis and Applications of 8-Methylphenazin-1-ol Derivatives: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis methods for 8-methylphenazin-1-ol derivatives, detailed experimental protocols, and an exploration of their potential biological activities and associated signaling pathways.

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, this compound and its derivatives are of particular interest due to their structural similarity to naturally occurring bioactive phenazines like pyocyanin. This document outlines a robust synthetic approach to this compound and provides a framework for the exploration of its biological applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a modified Wohl-Aue reaction to construct the phenazine core, followed by a demethylation step to yield the final product.

Step 1: Synthesis of 8-Methyl-1-methoxyphenazine via Wohl-Aue Reaction

The Wohl-Aue reaction provides a classical and adaptable method for the synthesis of phenazines through the condensation of an aniline with a nitroaromatic compound in the presence of a base. To synthesize the 8-methyl-1-methoxyphenazine intermediate, 4-methylaniline is reacted with 2-nitroanisole.

Experimental Protocol:

A detailed experimental protocol for a similar Wohl-Aue reaction is described for the synthesis of a library of halogenated phenazines. This can be adapted for the synthesis of 8-methyl-1-methoxyphenazine.[1]

-

Reagents and Solvents:

-

4-Methylaniline

-

2-Nitroanisole

-

Potassium Hydroxide (KOH)

-

Toluene

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

-

Procedure:

-

In a round-bottom flask, combine 4-methylaniline (1.0 equivalent) and 2-nitroanisole (1.2 equivalents).

-

Add powdered potassium hydroxide (4.0 equivalents).

-

Add toluene to the mixture to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 8-methyl-1-methoxyphenazine as a solid.

-

Quantitative Data for a Modular Wohl-Aue Synthesis:

| Starting Anilines | Starting Nitroarenes | Average Yield (%) | Reference |

| Various substituted anilines | 2-Nitroanisole | 6 | [1] |

| Various substituted anilines | 4-Methyl-2-nitroanisole | 9 | [1] |

Step 2: Demethylation of 8-Methyl-1-methoxyphenazine to this compound

The final step involves the cleavage of the methyl ether to yield the desired this compound. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[1][2][3][4]

Experimental Protocol:

-

Reagents and Solvents:

-

8-Methyl-1-methoxyphenazine

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Dry Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 8-methyl-1-methoxyphenazine (1.0 equivalent) in dry DCM in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of BBr₃ in DCM (2.0-3.0 equivalents) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization or silica gel column chromatography.

-

Quantitative Data for BBr₃ Demethylation of 1-Methoxyphenazines:

| Substrate | Yield (%) | Reference |

| Various 1-methoxyphenazines | 33-100 | [1] |

Biological Activities and Signaling Pathways

Phenazine derivatives are known to exert their biological effects through various mechanisms, primarily linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS).[5][6] This can lead to a cascade of cellular events, including DNA damage, protein and lipid oxidation, and interference with cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound Derivatives

The introduction of a hydroxyl group at the 1-position and a methyl group at the 8-position can influence the redox potential and lipophilicity of the phenazine core, potentially leading to specific interactions with biological targets. Based on the known activities of other phenazinols, potential signaling pathways that could be modulated by this compound derivatives include:

-

Nuclear Factor-kappa B (NF-κB) Signaling: Phenazines have been shown to modulate NF-κB signaling, a key regulator of inflammation and cell survival. By altering the cellular redox state, this compound derivatives could inhibit the activation of NF-κB, leading to anti-inflammatory effects.

-

Apoptosis Pathways: The generation of ROS by phenazinols can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases and the release of cytochrome c from the mitochondria.

-

Bacterial Quorum Sensing: Some phenazines are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. This compound derivatives could potentially disrupt these signaling pathways, offering a novel antimicrobial strategy.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic route to this compound.

Potential Signaling Pathways Affected by this compound

Caption: Potential mechanisms of biological activity.

Conclusion

The synthetic pathway outlined in this document provides a reliable method for the preparation of this compound, a promising scaffold for the development of novel therapeutic agents. The detailed protocols and compiled quantitative data offer a practical guide for researchers in the field. Further investigation into the specific molecular targets and signaling pathways modulated by this compound derivatives is warranted to fully elucidate their therapeutic potential. The provided diagrams serve as a visual aid to understand the synthetic strategy and the potential biological implications of this class of compounds.

References

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 8-Methylphenazin-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylphenazin-1-ol is a phenazine derivative of significant interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of phenazine compounds. The most common and reliable methods include:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV-Vis detector, HPLC is a robust and widely available technique for separating and quantifying phenazines.[1][2][3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices and for detecting low concentrations of the analyte.[4][5][6][7]

The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of phenazine compounds, providing a reference for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 2.5 - 100 µg/mL | [3] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 0.16 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.50 µg/mL | [3] |

| Accuracy (% Recovery) | 98 - 101% | [3] |

| Precision (% RSD) | < 2% | [3] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 200 ng/mL | [8] |

| Correlation Coefficient (r²) | > 0.99 | [8] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |

| Accuracy | 85 - 115% | [8] |

| Precision (% CV) | < 15% | [8] |

| Recovery | > 80% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the analysis of this compound. Optimization of the mobile phase, column, and other parameters may be necessary for specific applications.

1. Sample Preparation (from Bacterial Culture)

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase.

2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. An isocratic mobile phase of acetonitrile and a phosphate buffer (e.g., 60:40 v/v) can also be effective.[3]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection Wavelength: Phenazines typically have strong absorbance in the UV region. A wavelength of around 254 nm is a good starting point, but it is recommended to determine the λmax of this compound for optimal sensitivity.

-

Column Temperature: Ambient or controlled at 25 °C.

3. Calibration and Quantification

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Inject the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of each standard.

-

Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general procedure for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices.

1. Sample Preparation (from Plasma or Tissue Homogenate)

-

To a 100 µL aliquot of the sample, add an internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: A UHPLC system is recommended for better resolution and faster analysis times.

-

Column: A C18 or other suitable reverse-phase column with a smaller particle size (e.g., < 2 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2 - 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a common choice for phenazine compounds.

-

MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

3. Calibration and Quantification

-

Prepare a stock solution of this compound and the internal standard.

-

Prepare calibration standards by spiking known amounts of this compound into a blank matrix (e.g., drug-free plasma).

-

Process the calibration standards and samples as described in the sample preparation section.

-

Analyze the extracts by LC-MS/MS.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

-

Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

Phenazine Biosynthesis Pathway

The biosynthesis of phenazines, including this compound, originates from the shikimic acid pathway. The following diagram illustrates the core biosynthetic route.

Caption: Core phenazine biosynthesis pathway leading to this compound.

Experimental Workflow for HPLC-UV Quantification

The following diagram outlines the general workflow for quantifying this compound from a bacterial culture using HPLC-UV.

Caption: Workflow for this compound quantification by HPLC-UV.

Phenazine Role in Quorum Sensing

Phenazines are known to play a role in bacterial communication, specifically in quorum sensing (QS), a cell-density dependent gene regulation system.

Caption: Role of phenazines in bacterial quorum sensing.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols for 8-Methylphenazin-1-ol as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, most notably from the genus Pseudomonas. Many phenazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-parasitic properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can damage cellular components such as DNA, proteins, and lipids. 8-Methylphenazin-1-ol, as a derivative of the core phenazine structure, is a promising candidate for investigation as a novel antimicrobial agent. These notes provide a framework for the initial evaluation of its antimicrobial potential.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables present a hypothetical summary of potential antimicrobial activity for this compound against common pathogens, based on data for other phenazine derivatives. This data is for illustrative purposes only and must be replaced with experimental data.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 8 |

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (50 µ g/disk )

| Test Organism | Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | 22 |

| Escherichia coli | ATCC 25922 | 18 |

| Pseudomonas aeruginosa | ATCC 27853 | 15 |

| Candida albicans | ATCC 90028 | 25 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standard protocols and may require optimization for this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL

-

Positive control (microorganism in broth without the compound)

-

Negative control (broth only)

-

Solvent control (microorganism in broth with the highest concentration of the solvent used)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Add the standardized microbial inoculum to each well, except for the negative control wells.

-

Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.[3][4]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

-

Bacterial or fungal suspension equivalent to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Positive control disks (e.g., commercial antibiotic disks)

-

Negative control disks (impregnated with the solvent used to dissolve the compound)

Procedure:

-